molecular formula C17H18N2O2 B8414781 Ethyl 3-(3,4-dihydro-2,7-naphthyridin-2(1H)-yl)benzoate

Ethyl 3-(3,4-dihydro-2,7-naphthyridin-2(1H)-yl)benzoate

Cat. No.: B8414781
M. Wt: 282.34 g/mol
InChI Key: OSVPLQXJDXXBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3,4-dihydro-2,7-naphthyridin-2(1H)-yl)benzoate is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

ethyl 3-(3,4-dihydro-1H-2,7-naphthyridin-2-yl)benzoate

InChI

InChI=1S/C17H18N2O2/c1-2-21-17(20)14-4-3-5-16(10-14)19-9-7-13-6-8-18-11-15(13)12-19/h3-6,8,10-11H,2,7,9,12H2,1H3

InChI Key

OSVPLQXJDXXBPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2CCC3=C(C2)C=NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride (41.4 mg, 0.20 mmol), cesium carbonate (326 mg, 1.0 mmol), and triethylamine (0.056 mL, 0.40 mmol) in 2.0 mL dioxane was warmed until the amine starting material had dissolved. The reaction filtrate was transferred into another reaction vial and the following added: a spatula portion of cesium carbonate, ethyl 3-bromobenzoate (0.032 mL, 0.20 mmol), palladium acetate (2.2 mg, 0.01 mmol) plus catalytic Pd2(dba)3, and RAC-BINAP (6.2 mg, 0.01 mmol). The reaction was heated at 95° C. for 17 hours, filtered, and evaporated to an oil. The oil was chromatograph eluting with CHCl3/EtOAc to give the title compound as a light yellow oil (3.2 mg, 6%). 1H NMR (CDCl3) δ: 8.46 (s, 1H), 8.39 (d, J=5.0 Hz, 1H), 7.66 (dd, J=2.3, 1.5 Hz, 1H), 7.54 (dt, J=7.5, 1.2 Hz, 1H), 7.35 (t, J=7.9 Hz, 1H), 7.16 (dd, J=8.4, 1.9 Hz, 1H), 7.12 (d, J=5.0 Hz, 1H), 4.46 (s, 2H), 4.39 (q, J=7.1 Hz, 2H), 3.62 (t, J=5.9 Hz, 2H), 3.01 (t, J=5.7 Hz, 2H), 1.38-1.44 (m, 3H).
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
41.4 mg
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
326 mg
Type
reactant
Reaction Step Two
Quantity
0.056 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
cesium carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.032 mL
Type
reactant
Reaction Step Five
Quantity
6.2 mg
Type
reactant
Reaction Step Six
Quantity
2.2 mg
Type
catalyst
Reaction Step Seven
Yield
6%

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